5-Methylbenz[a]anthracene-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylbenz[a]anthracene-d14 is a deuterium-labeled derivative of 5-Methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenz[a]anthracene-d14 involves the incorporation of deuterium atoms into the 5-Methylbenz[a]anthracene molecule. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. The reaction conditions typically involve the use of a deuterium source, such as deuterium gas or deuterated solvents, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle deuterium labeling. The process involves the synthesis of the parent compound, 5-Methylbenz[a]anthracene, followed by deuterium incorporation. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
5-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst. The reactions are usually performed under mild conditions to prevent over-reduction.
Substitution: Common reagents include halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced hydrocarbons and deuterated derivatives.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
5-Methylbenz[a]anthracene-d14 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of polycyclic aromatic hydrocarbons.
Biology: It is used in studies related to carcinogenesis and mutagenesis to understand the biological effects of polycyclic aromatic hydrocarbons.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of environmental science
Mechanism of Action
The mechanism of action of 5-Methylbenz[a]anthracene-d14 involves its interaction with cellular components, leading to various biological effects. The compound is known to bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA, enzymes involved in DNA repair, and other cellular proteins. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause DNA damage .
Comparison with Similar Compounds
Similar Compounds
5-Methylbenz[a]anthracene: The non-deuterated form of the compound, which has similar chemical properties but lacks the isotopic labeling.
Benz[a]anthracene: A parent compound without the methyl group, which has different chemical and biological properties.
7,12-Dimethylbenz[a]anthracene: A compound with two methyl groups, which has different reactivity and biological effects.
Uniqueness
5-Methylbenz[a]anthracene-d14 is unique due to its deuterium labeling, which allows for its use in tracer studies and kinetic analyses. The deuterium atoms provide a distinct isotopic signature, making it easier to track the compound in complex biological and chemical systems.
Properties
CAS No. |
1795014-66-2 |
---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
256.406 |
IUPAC Name |
1,2,3,4,6,7,8,9,10,11,12-undecadeuterio-5-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
NYTXDSVUTXAPTH-HGWILGJYSA-N |
SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C14 |
Synonyms |
5-Monomethylbenz[a]anthracene-d14; 5-Methylbenzo[a]anthracene-d14; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.